molecular formula C8H8O4 B2778078 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid CAS No. 67310-57-0

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

Cat. No.: B2778078
CAS No.: 67310-57-0
M. Wt: 168.148
InChI Key: FAWJSEHMOMAQHG-ONEGZZNKSA-N
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Description

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid is an organic compound featuring a furan ring substituted with a hydroxymethyl group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid typically involves the condensation of 5-hydroxymethylfurfural with acrylic acid under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including Lewis acids or bases, to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production. The use of renewable biomass-derived feedstocks, such as 5-hydroxymethylfurfural, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid involves its interaction with various molecular targets and pathways. The furan ring and acrylic acid moiety can participate in different biochemical reactions, influencing cellular processes. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWJSEHMOMAQHG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67310-57-0
Record name (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid
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